molecular formula C16H9ClN2O2 B11700215 3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one

3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one

Cat. No.: B11700215
M. Wt: 296.71 g/mol
InChI Key: SALMZXUHPJBGRH-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-chloro-2H-chromen-2-one under specific reaction conditions. One common method includes:

    Starting Materials: 2-aminobenzimidazole and 6-chloro-2H-chromen-2-one.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the condensation process.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole-chromenone derivatives.

    Substitution: Formation of substituted benzimidazole-chromenone derivatives with various functional groups.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. Studies have shown its potential in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting disease-related pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and thiabendazole, which are known for their antiparasitic and anticancer activities.

    Chromenone Derivatives: Compounds such as coumarin and its derivatives, which have anticoagulant and antimicrobial properties.

Uniqueness

3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-chlorochromen-2-one

InChI

InChI=1S/C16H9ClN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)

InChI Key

SALMZXUHPJBGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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